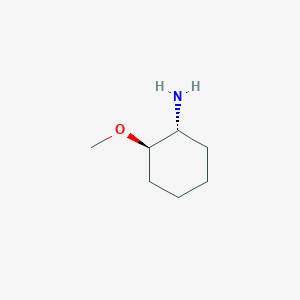

(1R,2R)-2-methoxycyclohexan-1-amine

描述

Chemical Identity and Nomenclature

(1R,2R)-2-methoxycyclohexan-1-amine possesses a well-established chemical identity characterized by its precise molecular structure and nomenclature system. The compound is officially cataloged under the Chemical Abstracts Service registry number 1449215-98-8, with an alternative registry number 72342-85-9 for the trans-isomer. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its specific stereochemical configuration.

The molecular formula C7H15NO defines the basic atomic composition, encompassing seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This arrangement yields a molecular weight of precisely 129.20 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as NC@H[C@@H]1OC, which explicitly denotes the stereochemical arrangement around the chiral centers.

The stereochemical designation (1R,2R) indicates the absolute configuration at both chiral centers within the cyclohexane ring system. This nomenclature follows the Cahn-Ingold-Prelog priority rules, where R denotes the rectus configuration at each specified carbon atom. The methoxy group (-OCH3) occupies the second position of the cyclohexane ring, while the primary amine group (-NH2) resides at the first position, creating a trans-diaxial relationship in the most stable chair conformation.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1449215-98-8 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | NC@H[C@@H]1OC |

| Stereochemical Configuration | (1R,2R) |

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of stereochemical understanding and chiral synthesis methodologies in organic chemistry. While specific discovery details for this particular stereoisomer remain limited in the literature, the compound emerged as part of systematic investigations into chiral cyclohexane derivatives during the expansion of asymmetric synthesis research.

The development of this compound closely parallels advances in chiral amine chemistry, particularly the recognition of their importance in pharmaceutical applications. Chiral amines have found widespread application in asymmetric synthesis, serving as chiral bases in enantioselective deprotonation reactions and valuable substances for resolving racemic mixtures of acids. The specific stereoisomer this compound gained prominence as researchers recognized the critical role of absolute stereochemistry in determining biological activity and synthetic utility.

The compound's emergence in commercial chemical catalogs reflects the growing demand for well-defined chiral building blocks in pharmaceutical and fine chemical industries. Modern synthetic methodologies have enabled the reliable preparation of this specific stereoisomer with high enantiomeric purity, making it accessible for research and industrial applications. The development of efficient synthetic routes has been crucial for establishing this compound as a standard reagent in chiral synthesis laboratories worldwide.

Position within Organic Chemistry Classification

This compound occupies a distinctive position within the broader classification system of organic chemistry, specifically within the domain of aliphatic amines and chiral compounds. The compound belongs to the primary classification of amines, more specifically categorized as a primary aliphatic amine due to the presence of a single carbon-nitrogen bond at the amine functional group.

Within the subcategory of cyclic amines, this compound represents a cyclohexane-based structure, distinguishing it from aromatic amine counterparts such as aniline derivatives. The cyclohexane framework provides conformational flexibility while maintaining structural rigidity necessary for predictable stereochemical behavior. This positioning contrasts with aromatic amines, where the compound would exhibit different basicity and reactivity patterns due to electron delocalization effects.

The methoxy substituent classifies the compound additionally as an ether-amine hybrid structure, combining the characteristics of both functional group classes. This dual functionality creates unique reactivity patterns and synthetic applications that distinguish it from simple primary amines or straightforward ether compounds. The presence of the methoxy group enhances the compound's solubility characteristics and provides additional sites for chemical modification.

From a stereochemical perspective, this compound belongs to the category of chiral building blocks, specifically designed for use in asymmetric synthesis applications. This classification places it among specialized reagents used for creating enantiomerically pure compounds in pharmaceutical and fine chemical synthesis. The compound's well-defined stereochemistry makes it particularly valuable for applications requiring precise stereochemical control.

| Classification Category | Specific Assignment |

|---|---|

| Primary Functional Group | Primary Aliphatic Amine |

| Ring System | Cyclohexane Derivative |

| Secondary Functional Group | Methyl Ether |

| Stereochemical Category | Chiral Building Block |

| Synthetic Application | Asymmetric Synthesis Reagent |

| Chemical Behavior | Weak Base (stronger than aromatic amines) |

Significance in Stereochemistry Research

The significance of this compound in stereochemistry research extends far beyond its role as a simple chiral building block, encompassing fundamental contributions to understanding stereochemical control and asymmetric synthesis methodologies. This compound serves as an exemplary model system for investigating the relationship between absolute configuration and chemical reactivity, particularly in the context of cyclic chiral systems.

The compound's well-defined stereochemistry makes it an invaluable tool for studying stereoselective reactions and developing new asymmetric synthesis protocols. Researchers utilize this compound to explore the mechanistic aspects of stereoselective transformations, particularly those involving chiral amine intermediates. The predictable stereochemical outcome of reactions involving this compound has enabled the development of reliable synthetic methodologies for accessing complex chiral molecules.

In the broader context of chiral amine research, this compound contributes to understanding the factors that govern enantioselectivity in catalytic processes. The compound serves as both a substrate and a ligand precursor in various asymmetric catalytic systems, providing insights into the structural requirements for effective chiral induction. These studies have advanced the field's understanding of how molecular architecture influences stereochemical outcomes in catalytic processes.

The availability of multiple stereoisomers of 2-methoxycyclohexan-1-amine, including (1R,2S), (1S,2R), and (1S,2S) configurations, creates opportunities for comparative stereochemical studies. These investigations have revealed how subtle changes in stereochemical configuration can dramatically influence chemical reactivity, biological activity, and physical properties. Such comparative studies have proven essential for developing structure-activity relationships in pharmaceutical research.

Furthermore, this compound has contributed significantly to advancing analytical methodologies for determining absolute configuration and enantiomeric purity. The development of efficient analytical protocols for characterizing this compound has benefited the broader field of chiral analysis, particularly in developing chromatographic and spectroscopic methods for stereochemical determination. These analytical advances have proven crucial for quality control in pharmaceutical manufacturing and research applications.

| Research Application | Contribution to Field |

|---|---|

| Asymmetric Synthesis | Model substrate for stereoselective reactions |

| Catalytic Systems | Ligand precursor and mechanistic probe |

| Analytical Chemistry | Standard for chiral analysis methods |

| Structure-Activity Studies | Comparative stereochemical investigations |

| Pharmaceutical Research | Chiral building block for drug synthesis |

| Mechanistic Studies | Understanding of stereochemical control factors |

属性

IUPAC Name |

(1R,2R)-2-methoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWFBXBZOBXMHO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72342-85-9 | |

| Record name | rac-(1R,2R)-2-methoxycyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1R,2R)-2-methoxycyclohexan-1-amine, also referred to as rel-(1S,2R)-2-methoxycyclohexan-1-amine , is a chiral amine with the molecular formula . It is characterized by a cyclohexane ring with a methoxy group and an amine group, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures can modulate the endocannabinoid system (ECS), particularly through cannabinoid receptors CB1 and CB2. These receptors are involved in numerous physiological processes, including pain modulation, memory, and immune response .

Pharmacological Properties

Studies have suggested that this compound may exhibit the following pharmacological properties:

- Analgesic Effects : By interacting with the ECS, this compound could potentially reduce pain perception.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, making them candidates for treating neurodegenerative diseases .

- Anti-inflammatory Activity : Its ability to modulate immune responses may contribute to anti-inflammatory effects.

In Vitro Studies

In Vivo Studies

In animal models, this compound was administered to assess its analgesic properties. The results showed a notable decrease in pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity to cannabinoid receptors |

| Alteration of the methoxy group | Enhanced solubility and bioavailability |

| Change in stereochemistry | Variations in receptor selectivity |

Toxicology and Safety Profile

Limited data are available regarding the toxicity of this compound. Preliminary studies suggest a favorable safety profile; however, further research is necessary to fully understand its long-term effects and safety in humans.

科学研究应用

(1R,2R)-2-Methoxycyclohexanamine oxalate is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its unique stereochemistry and the properties conferred by its oxalate salt form make it a valuable compound in various scientific and industrial contexts.

Scientific Research Applications

(1R,2R)-2-Methoxycyclohexanamine oxalate is used as a chiral building block in synthesizing complex molecules, and it is explored for its potential role in biological systems and as a ligand in biochemical studies. It is also explored for potential therapeutic effects and as a precursor in drug synthesis. The compound's oxalate salt form enhances its stability and solubility, making it more suitable for various applications compared to its free base or other derivatives.

(Reaction Analysis) (1R,2R)-2-Methoxycyclohexanamine oxalate undergoes oxidation, reduction, and nucleophilic substitution reactions. It can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate and chromium trioxide. Reduction reactions can convert it to different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. The methoxy and amine groups can participate in nucleophilic substitution reactions under basic or acidic conditions, yielding substituted cyclohexanamine derivatives.

Biological Activities

(1R,2R)-2-Methoxycyclohexanamine oxalate has potential biological activities, particularly in cancer treatment and metabolic disorders. Studies have investigated the effects of the compound on various cancer cell lines, with results indicating significant inhibition of cell growth in melanoma and colorectal cancer cells. Flow cytometry analysis revealed an increase in apoptotic cell populations correlating with treatment concentration. In a model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation. The study highlighted the compound's ability to modulate mAChRs positively, suggesting its potential as a therapeutic agent for cognitive enhancement.

相似化合物的比较

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride

- CAS : 1909286-99-2

- Molecular Weight : 181.7 g/mol

- Substituent : Methylsulfanyl (-SCH₃) at C2

- Key Differences :

- The sulfur atom in the methylsulfanyl group increases molecular weight and alters electronic properties (e.g., lower electronegativity than oxygen).

- Forms a hydrochloride salt, enhancing solubility in polar solvents.

- Applications: Used in pharmaceutical intermediates and agrochemicals due to its versatility in alkylation and nucleophilic substitution reactions .

(1R,2R)-2-Methoxycyclohexan-1-amine hydrochloride

Halogen-Substituted Analogs

(1R,2R)-2-Fluorocyclohexan-1-amine hydrochloride

(1R,2R)-N,N-Dibenzyl-2-fluorocyclohexan-1-aminium trifluoroacetate

Aromatic Ether Derivatives

(1R,2R)-2-(Benzyloxy)cyclohexanamine

- CAS : 216394-06-8

- Substituent : Benzyloxy (-OCH₂C₆H₅) at C2

- Applications: Intermediate in synthesizing chiral ligands or bioactive molecules requiring extended π-system interactions .

Cyclohexane Derivatives with Piperazine Moieties

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Methoxy and fluorine substituents improve hydrogen-bonding capacity, critical for target engagement in drug design .

- Steric Considerations : Bulkier groups (e.g., benzyloxy) enhance metabolic stability but may reduce synthetic yields .

- Safety Profiles : Hydrochloride salts generally exhibit higher hazard classifications due to irritancy (e.g., H302, H315) compared to free bases .

准备方法

Multi-step Synthesis via Protected Amino Cyclohexanol Intermediates (Patent CN101293841A)

A detailed synthetic method for this compound involves the following key steps:

Step 1: Synthesis of (1R,2R)-2-Trans-4-Amino Cyclohexanol

This intermediate is prepared with defined stereochemistry, serving as a precursor bearing both amino and hydroxyl groups positioned trans to each other on the cyclohexane ring.Step 2: Protection of the Amino Group

The amino group of the intermediate is protected to prevent side reactions during subsequent transformations.Step 3: Benzyloxy Substitution of the Hydroxyl Group

Under catalytic conditions, benzyl chloride reacts with the protected amino cyclohexanol to replace the hydroxyl group with a benzyloxy moiety, forming a benzyl-protected intermediate.Step 4: Deprotection and Isolation

The protecting groups are removed by alkaline treatment, followed by solvent extraction and vacuum distillation to isolate this compound with high purity.Additional Purification

Recrystallization steps are employed to enhance the stereochemical purity and yield.Hydrogenation Step

In some protocols, catalytic hydrogenation (Pd/C catalyst under hydrogen atmosphere) is used to reduce intermediates to the final amine product with yields reported around 89.6%.

| Step | Description | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Synthesis of (1R,2R)-2-Trans-4-Amino Cyclohexanol | Multi-step synthesis, stereocontrol required | Intermediate for further steps |

| 2 | Amino group protection | Use of protecting groups (e.g., benzyl) | Prevents side reactions |

| 3 | Benzyloxy substitution of hydroxyl | Catalyzed reaction with benzyl chloride | Formation of benzyloxy intermediate |

| 4 | Deprotection and isolation | Alkali treatment, solvent extraction, vacuum distillation | Pure this compound |

| 5 | Catalytic hydrogenation | Pd/C catalyst, room temperature, hydrogen atmosphere | High yield (~89.6%) |

This method emphasizes stereochemical control and purity, suitable for producing enantiomerically enriched (1R,2R) isomer for research or pharmaceutical use.

General Organic Synthesis Approaches

Other synthetic strategies for 2-methoxycyclohexan-1-amine and its stereoisomers typically involve:

- Starting Materials : Cyclohexanol derivatives or cyclohexanone precursors.

- Key Transformations :

- Introduction of the methoxy group via nucleophilic substitution or methylation of hydroxyl groups.

- Amination through reductive amination or substitution reactions.

- Stereochemical Control : Achieved by chiral catalysts or resolution techniques to isolate the (1R,2R) stereoisomer.

- Analytical Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for verifying structure and purity.

These methods require careful control of reaction parameters such as temperature, pH, and reaction times to optimize yield and enantiomeric excess.

Comparative Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-step protected intermediate synthesis (Patent CN101293841A) | High stereochemical control, uses amino cyclohexanol intermediates, catalytic hydrogenation | High purity and yield, scalable for industrial use | Multi-step, requires protection/deprotection steps |

| Direct substitution and methylation | Simpler starting materials, direct functional group transformations | Potentially shorter synthesis time | Lower stereochemical control, may require resolution |

| Chiral catalyst mediated synthesis | Use of chiral catalysts for stereoselective transformations | High enantiomeric excess | Catalyst cost and availability, reaction optimization needed |

Research Findings and Analytical Data

- The stereochemistry of this compound significantly influences its biological activity and interaction with biological targets.

- Analytical methods such as chiral chromatography and NMR confirm the stereochemical purity.

- Yields reported in the patented method reach up to approximately 89.6% for the final hydrogenation step, indicating an efficient process.

- The hydrochloride salt form of the compound is often prepared to enhance solubility for biological assays.

常见问题

Q. What are the established synthetic routes for (1R,2R)-2-methoxycyclohexan-1-amine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis often involves stereoselective strategies, such as chiral resolution or asymmetric catalysis. For example, analogous cyclohexane-1,2-diamines are synthesized via carbamate intermediates followed by LiAlH4 reduction to preserve stereochemistry . To introduce the methoxy group, epoxide ring-opening with ammonia under controlled conditions or Mitsunobu reactions could be employed. Stereochemical purity is confirmed using chiral HPLC or polarimetry, while X-ray crystallography (as in ) validates spatial configuration.

Q. How does the methoxy group influence the compound’s physicochemical properties compared to non-substituted cyclohexylamines?

- Methodological Answer : The methoxy group increases electron density at the adjacent carbon, altering basicity and hydrogen-bonding capacity. For instance, in cyclohexane-1,2-diamine derivatives, substituents like methyl or hydroxyl groups reduce air sensitivity by stabilizing the amine via steric or electronic effects . Comparative NMR studies (e.g., <sup>1</sup>H and <sup>13</sup>C shifts in ) can quantify electronic perturbations.

Q. What are the recommended storage and handling practices for this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation, as recommended for similar air-sensitive amines . Use anhydrous solvents in reactions to avoid hydrolysis. Safety protocols from (e.g., PPE, ventilation) should be followed due to potential amine reactivity.

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry impact the compound’s efficacy as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The spatial arrangement of the amine and methoxy groups creates a rigid chiral environment, critical for enantioselective induction. For example, (1R,2R)-cyclohexane-1,2-diamine derivatives act as ligands in oxaliplatin synthesis, where stereochemistry dictates metal coordination geometry . Computational modeling (DFT) and X-ray analysis (e.g., ) can map steric/electronic interactions with substrates.

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer : Variability often arises from purity or measurement conditions. For instance, melting points in are noted to depend on crystal packing and impurities. Standardize characterization using DSC (melting point), Karl Fischer titration (purity), and controlled solvent systems (solubility). Cross-validate data with multiple techniques (e.g., NMR, LC-MS) as in .

Q. Can this compound serve as a precursor for fluorinated analogs, and what synthetic challenges arise?

- Methodological Answer : Fluorination via deoxyfluorination agents (e.g., DAST) could replace the methoxy group, but steric hindrance may limit reactivity. Studies on fluorinated cyclohexanes () highlight challenges in maintaining stereochemistry during substitution. Monitor reaction progress via <sup>19</sup>F NMR and optimize conditions (temperature, catalyst) to retain configuration.

Key Research Notes

- Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis .

- Safety : Air-sensitive amines require rigorous exclusion of moisture/oxygen .

- Applications : Potential as a ligand in asymmetric hydrogenation or pharmaceutical intermediates, building on cyclohexanediamine applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。